![molecular formula C18H20N2O5 B2917817 N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 877631-23-7](/img/structure/B2917817.png)
N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound. It contains a furan ring, a morpholine ring, and a benzo[d][1,3]dioxole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring, a morpholine ring, and a benzo[d][1,3]dioxole ring. These rings could potentially interact through pi-pi stacking or other intermolecular forces, which could influence the compound’s properties .Chemical Reactions Analysis
Similar compounds have been subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The specific reactions that “this compound” would undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the morpholine ring could influence its solubility in water, while the presence of the furan and benzo[d][1,3]dioxole rings could influence its reactivity .Aplicaciones Científicas De Investigación
Synthesis and Crystallography
Research has demonstrated the synthesis of complex organic molecules involving morpholino and furan units, highlighting methodologies that could be applicable to the synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide. For example, the synthesis and crystallographic analysis of morpholino-fused compounds reveal insights into their structural properties, which are crucial for understanding their chemical behavior and potential applications (Lu et al., 2017).
Biological Activity
Compounds incorporating furan and morpholine rings have been explored for their biological activities. Studies on derivatives show effective inhibition on the proliferation of cancer cell lines, suggesting that molecules with similar structures, including this compound, could have potential as therapeutic agents (Lu et al., 2017).
Material Science Applications
In the realm of materials science, the synthesis of polymers and coatings from furanic compounds indicates the potential of using similar chemical frameworks for developing new materials. Research on the polymerization of furandicarboxylic acid-based compounds demonstrates their applicability in creating renewable poly(ester amide)s, which could extend to derivatives of this compound for environmentally friendly materials (Wilsens et al., 2015).
Antimicrobial Agents
The design and synthesis of new derivatives containing morpholine moieties as antimicrobial agents underscore the importance of these chemical motifs in developing new pharmaceuticals. Such studies suggest that this compound could be explored for antimicrobial properties, contributing to the search for new therapeutic agents (Sahin et al., 2012).
Mecanismo De Acción
Target of Action
The compound, also known as N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide, has been reported to exhibit anticancer activity against various cancer cell lines . The primary targets of this compound are likely to be associated with the cellular processes involved in cancer progression, such as cell cycle regulation and apoptosis .
Mode of Action
The compound interacts with its targets, leading to changes in cellular processes. For instance, one study reported that a similar compound caused cell cycle arrest at the S phase and induced apoptosis in cancer cells . This suggests that N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide may interact with its targets in a similar manner, disrupting the normal cell cycle and promoting programmed cell death.
Biochemical Pathways
Given its anticancer activity, it is likely that it impacts pathways related to cell proliferation, cell cycle regulation, and apoptosis
Result of Action
The compound’s action results in molecular and cellular effects that inhibit cancer cell growth. As mentioned, it has been suggested to cause cell cycle arrest and induce apoptosis in cancer cells . These effects could potentially lead to a reduction in tumor size and slow the progression of the disease.
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-18(13-3-4-16-17(10-13)25-12-24-16)19-11-14(15-2-1-7-23-15)20-5-8-22-9-6-20/h1-4,7,10,14H,5-6,8-9,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTBUWFKEQEJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

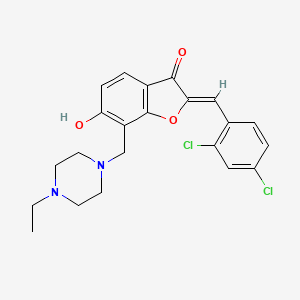

![N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2917740.png)
![tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate](/img/structure/B2917741.png)
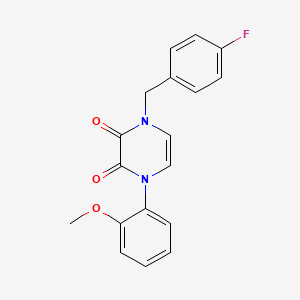

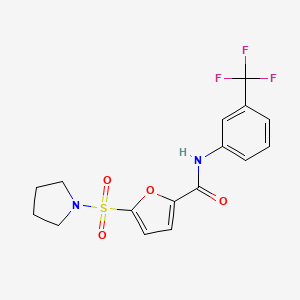
![3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917745.png)
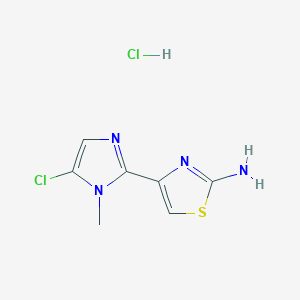
![N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide](/img/structure/B2917747.png)
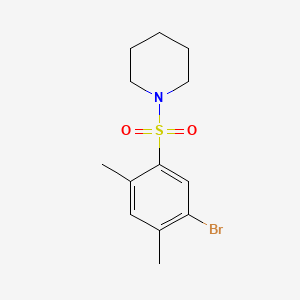
![1-(4-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2917755.png)
![N-(7-methyl-2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)-4-nitrobenzamide](/img/structure/B2917756.png)
![3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917757.png)